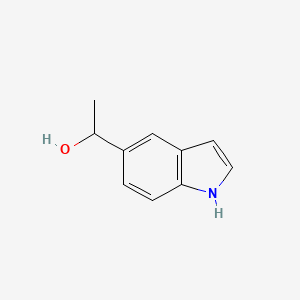
5-(1-hydroxyethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Hydroxyethyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a hydroxyethyl group at the 5-position of the indole ring imparts unique chemical and biological properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reduction of a keto group in a precursor compound using sodium borohydride . Another approach involves the reaction of sulfur ylides with carbonyl compounds to form the desired hydroxyethyl group .
Industrial Production Methods
Industrial production of 5-(1-hydroxyethyl)-1H-indole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Hydroxyethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction can produce various hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
5-(1-Hydroxyethyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(1-hydroxyethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aryl-5-hydroxyindole: Similar in structure but with different substituents on the indole ring.
5-(1-Hydroxyethyl)-2(5H)-furanone: Another compound with a hydroxyethyl group but a different core structure.
9-Methoxy-5-(1-hydroxyethyl)-canthin-6-one: A canthinone alkaloid with a hydroxyethyl group.
Uniqueness
5-(1-Hydroxyethyl)-1H-indole is unique due to the specific positioning of the hydroxyethyl group on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H11NO |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
1-(1H-indol-5-yl)ethanol |
InChI |
InChI=1S/C10H11NO/c1-7(12)8-2-3-10-9(6-8)4-5-11-10/h2-7,11-12H,1H3 |
InChI-Schlüssel |
NZNGHQCRCSECGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)NC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



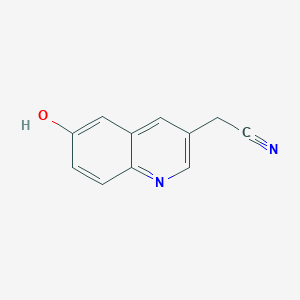
amine](/img/structure/B15094898.png)

![Methyl 4-(10,13-dimethyl-7-oxo-3-trimethylsilyloxy-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B15094911.png)
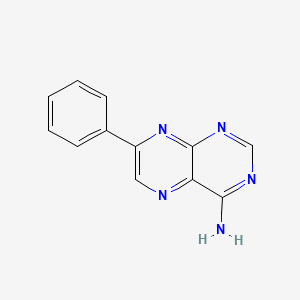
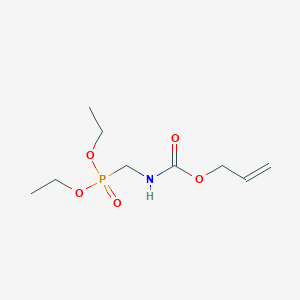
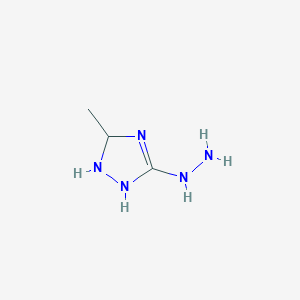
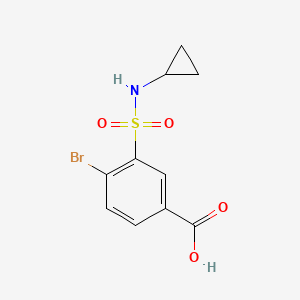
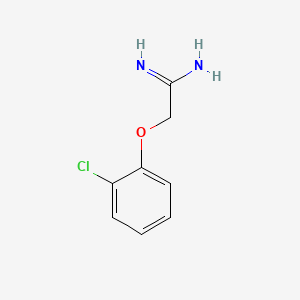
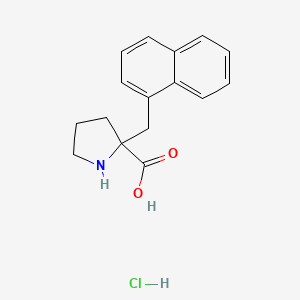
![3-Ethyl-5-p-tolyl-1H-[1,2,4]triazole](/img/structure/B15094958.png)
![4-[(3-Methylbutyl)amino]butanoic acid](/img/structure/B15094961.png)
![2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B15094973.png)
